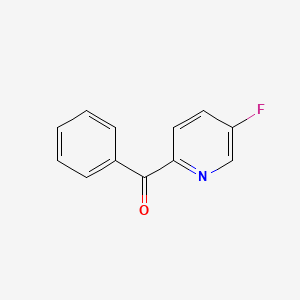

2-Benzoyl-5-fluoropyridine

Descripción general

Descripción

2-Benzoyl-5-fluoropyridine is a chemical compound with the CAS Number: 1427379-15-4 and a molecular weight of 201.2 .

Synthesis Analysis

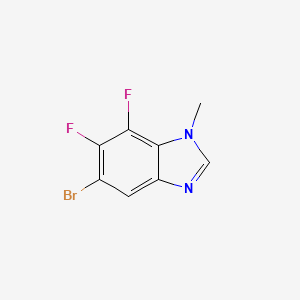

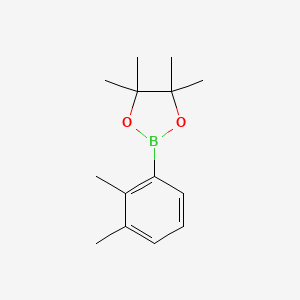

The synthesis of 2-Benzoyl-5-fluoropyridine could potentially involve the Suzuki–Miyaura coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions and involves the use of organoboron reagents . Another method could involve the synthesis of 2-benzoylpyridine by one-step oxidization .Molecular Structure Analysis

The molecular structure of 2-Benzoyl-5-fluoropyridine can be represented by the InChI code: 1S/C12H8FNO/c13-10-6-7-11 (14-8-10)12 (15)9-4-2-1-3-5-9/h1-8H .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be a potential chemical reaction involving 2-Benzoyl-5-fluoropyridine . This reaction involves the use of organoboron reagents and is known for its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis

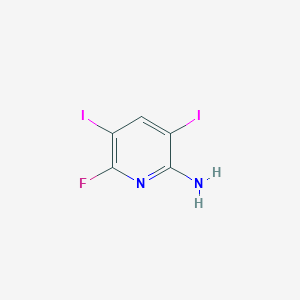

2-Benzoyl-5-fluoropyridine is a powder that is stored at room temperature . It has a molecular weight of 201.2 . Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Aplicaciones Científicas De Investigación

- Fluoropyridines, including 2-Benzoyl-5-fluoropyridine, are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability .

- They have been used in the development of BACE1 inhibitors for the treatment of Alzheimer’s disease .

- Thiophene-mediated molecules, which can be synthesized from fluoropyridines, have a prominent role in the advancement of organic semiconductors .

- They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

- Fluorine-containing substituents, which can be incorporated into compounds like 2-Benzoyl-5-fluoropyridine, have been commercialized as agricultural active ingredients .

- They are used in the search for new agricultural products having improved physical, biological, and environmental properties .

- F 18 substituted pyridines, which can potentially be synthesized from fluoropyridines, are used for local radiotherapy of cancer .

- Fluoropyridines, including 2-Benzoyl-5-fluoropyridine, are synthesized using various methods .

- These methods include the Umemoto reaction and the Balts-Schiemann reaction .

Medicinal Chemistry

Organic Semiconductors

Agricultural Chemistry

Radiotherapy

Synthesis of Fluorinated Pyridines

Synthesis of Thiophene Derivatives

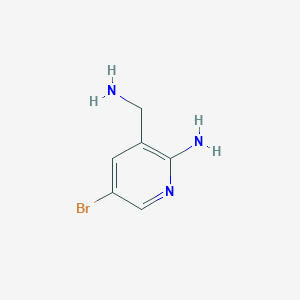

- 2-Amino-5-fluoropyridine, which can potentially be synthesized from 2-Benzoyl-5-fluoropyridine, is a starting material for the synthesis of pyridothiadiazene 1,1-dioxides .

- These compounds act as AMPA potentiators .

- The simple substrate vinylthioacetamide can be treated with triflic anhydride and 2-fluoropyridine to generate the corresponding keteniminium salt, which spontaneously cyclizes via a concerted 6π-electrocyclization to give the 3-aminothiophene .

Synthesis of Pyridothiadiazene 1,1-dioxides

Synthesis of 3-Aminothiophene

Commercial Use

- 2-Amino-5-fluoropyridine, which can potentially be synthesized from 2-Benzoyl-5-fluoropyridine, is a starting material for the synthesis of pyridothiadiazene 1,1-dioxides .

- These compounds act as AMPA potentiators .

- The simple substrate vinylthioacetamide can be treated with triflic anhydride and 2-fluoropyridine to generate the corresponding keteniminium salt, which spontaneously cyclizes via a concerted 6π-electrocyclization to give the 3-aminothiophene .

Synthesis of Pyridothiadiazene 1,1-dioxides

Synthesis of 3-Aminothiophene

Commercial Use

Direcciones Futuras

Fluorinated heterocyclic compounds, such as 2-Benzoyl-5-fluoropyridine, are constantly appearing in new molecular entities with various biological activities . The presence of fluorine atoms or a heterocyclic moiety in drug structures is a recurrent motif in medicinal chemistry . Therefore, the future directions of 2-Benzoyl-5-fluoropyridine could potentially involve further exploration of its biological activities and potential applications in drug development .

Propiedades

IUPAC Name |

(5-fluoropyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDQDXRJYMTEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoyl-5-fluoropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)

![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)

![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)